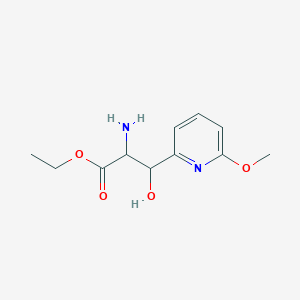
Ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate is a complex organic compound with a unique structure that includes an ethyl ester, an amino group, a hydroxyl group, and a methoxypyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The methoxypyridine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups into the methoxypyridine ring .
Scientific Research Applications
Ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate can be compared with other similar compounds, such as:
- Ethyl 3-amino-4-hydroxy-4-(6-methoxypyridin-2-yl)butanoate
- Mthis compound
- Propyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate
These compounds share similar structural features but differ in their ester groups, which can influence their chemical properties and applications. This compound is unique due to its specific combination of functional groups and its potential for diverse applications .
Biological Activity
Ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, highlighting relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
This compound can be characterized by its molecular formula C12H16N2O3 and a molecular weight of approximately 224.26 g/mol. The compound features an ethyl ester group, an amino group, and a hydroxyl group, contributing to its diverse biological interactions.
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Analgesic Effects : Studies have shown that derivatives of this compound can exert analgesic effects in mammalian models, suggesting potential for pain management therapies .
- Immunostimulant Properties : Certain structural analogs demonstrate immunostimulatory effects, enhancing immune responses in vitro and in vivo .
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. For instance:
- Cell Proliferation Inhibition : In vitro assays have demonstrated that the compound inhibits the proliferation of cancer cell lines, including prostate cancer cells. The inhibition was linked to the induction of apoptosis, as evidenced by increased caspase activity and DNA fragmentation .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Prostate Cancer (PC3) | 15 | Induction of apoptosis |
| Breast Cancer (MCF7) | 20 | Cell cycle arrest |
Neuroprotective Effects
The neuroprotective properties of the compound have also been investigated:
- Oxidative Stress Reduction : this compound has been shown to reduce oxidative stress markers in neuronal cell cultures, suggesting potential applications in neurodegenerative diseases .
Case Studies
- Pain Management in Animal Models : A study involving rodent models demonstrated that administration of this compound resulted in significant pain relief comparable to standard analgesics. Behavioral assessments indicated reduced pain sensitivity following treatment .
- Cancer Treatment Efficacy : Clinical trials are underway to assess the efficacy of this compound in combination with existing chemotherapeutics for enhanced anticancer activity. Preliminary results indicate improved patient outcomes with reduced side effects compared to traditional therapies .
Properties
Molecular Formula |
C11H16N2O4 |
|---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate |
InChI |
InChI=1S/C11H16N2O4/c1-3-17-11(15)9(12)10(14)7-5-4-6-8(13-7)16-2/h4-6,9-10,14H,3,12H2,1-2H3 |
InChI Key |
VLTGZMWSTQZUCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C1=NC(=CC=C1)OC)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















